Home > Products > Screening Compounds P7520 > 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol - 1346447-07-1

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

Catalog Number: EVT-1717633
CAS Number: 1346447-07-1
Molecular Formula: C9H11N3O
Molecular Weight: 177.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

    Compound Description: This compound serves as a crucial starting material in the synthesis of various pyrazolo[3,4-b]pyridine derivatives, including triazine and thiazole derivatives, as detailed in the paper titled "Synthesis, Reactions, and Antiviral Activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives". [] These derivatives were subsequently tested for their antiviral activity against HSV1 and HAV-MBB. []

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides

    Compound Description: This class of compounds represents the first highly selective inhibitors of the leucine-zipper and sterile-α motif kinase (ZAK). [] A representative compound, 3h, exhibited potent inhibition of ZAK kinase activity (IC50 = 3.3 nM) and effectively suppressed downstream ZAK signaling pathways both in vitro and in vivo. [] Importantly, compound 3h demonstrated significant selectivity for ZAK over a panel of 403 other kinases, highlighting its potential as a therapeutic agent. [] Furthermore, oral administration of 3h effectively attenuated cardiac hypertrophy in a spontaneous hypertensive rat model. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

    Compound Description: This class of compounds, featuring a pyrazolo-bridged quinolone scaffold, was synthesized through a one-pot, three-component reaction using [BMIM]BF4 as a green solvent. [] These derivatives were then evaluated for their cytotoxic activity against HeLa and DU145 cancer cell lines. [] Notably, compound 4d exhibited promising cytotoxicity, with IC50 values of 8.5 and 8.9 μM against DU145 and HeLa cells, respectively. [] Molecular docking studies suggested that the cytotoxic activity of 4d might be attributed to its interaction with human checkpoint kinase 1. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

    Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It exhibits potent anti-inflammatory activity in vitro and in vivo, surpassing the potency of first- and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast. [] Notably, EPPA-1 demonstrates a significantly improved therapeutic index compared to its predecessors, indicated by its lower emetogenicity in preclinical models. []

Overview

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds known for their diverse biological activities. This specific compound features a propanol side chain attached to a pyrazolo[3,4-b]pyridine core, making it of interest in medicinal chemistry and pharmacological research. The structure of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol allows for various substitutions that can enhance its biological activity or modify its pharmacokinetic properties.

Source

The compound can be synthesized through various methods, as detailed in scientific literature. Its derivatives have been explored for potential therapeutic applications, particularly in the fields of oncology and neurology, due to their interactions with biological targets such as kinases and receptors involved in disease pathways .

Classification

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is classified as an organic compound within the broader category of heterocyclic compounds. It falls under the subcategory of pyrazolo[3,4-b]pyridines, which are characterized by a fused pyrazole and pyridine ring system. This classification is significant due to the unique properties imparted by the fused ring structure, which influences both chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol can be achieved through several synthetic routes:

  1. Formation of the Pyrazole Ring: The initial step often involves creating a pyrazole derivative from readily available starting materials such as hydrazines and carbonyl compounds. This can be achieved through condensation reactions.
  2. Pyridine Ring Formation: Following the formation of the pyrazole ring, various electrophilic substitution reactions can introduce functional groups or modify existing ones to yield the desired pyrazolo[3,4-b]pyridine structure.
  3. Alkylation: The final step typically involves alkylating the nitrogen atom in the pyrazole ring with a propanol derivative to produce 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol .

Technical Details

The synthesis often employs techniques such as refluxing in solvents like ethanol or dimethylformamide under controlled temperatures to ensure high yields and purity of the final product. Catalysts may also be used to facilitate certain reactions, enhancing reaction rates and selectivity.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular weight: 188.23 g/mol
  • Melting point: Not extensively documented but expected to vary based on purity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm structural integrity during synthesis .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions.
  2. Oxidation: The alcohol can be oxidized to form corresponding carbonyl compounds.
  3. Condensation Reactions: The nitrogen atoms in the pyrazole ring can engage in further condensation reactions with aldehydes or ketones .

Technical Details

Reactions are often conducted under controlled conditions using appropriate solvents and catalysts to maximize yield and minimize side products.

Mechanism of Action

Process

The mechanism of action for 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol involves its interaction with specific biological targets:

  1. Kinase Inhibition: Many pyrazolo[3,4-b]pyridines have been shown to inhibit kinases involved in cancer progression.
  2. Receptor Modulation: The compound may also interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders .

Data

In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency against target proteins such as serine/threonine kinase 1 (AKT1), suggesting potential applications in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically crystalline or powder form.
  • Solubility: Soluble in polar solvents like water and ethanol; insoluble in nonpolar solvents.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo typical organic reactions involving alcohols and nitrogen-containing heterocycles .
Applications

Scientific Uses

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing drugs targeting cancer and neurodegenerative diseases.
  2. Biological Research: Useful in studies exploring kinase inhibition and receptor modulation mechanisms.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex heterocyclic compounds .
Structural and Mechanistic Foundations of Pyrazolo[3,4-b]pyridine Derivatives

Tautomeric Dynamics and Aromatic Stabilization in 1H-Pyrazolo[3,4-b]pyridine Systems

Pyrazolo[3,4-b]pyridines exhibit a unique tautomeric equilibrium between 1H- and 2H-isomeric forms, with the 1H-tautomer demonstrating overwhelming thermodynamic dominance. Computational studies using AM1 methods reveal a 37.03 kJ/mol (9 kcal/mol) energy difference favoring the 1H-configuration due to its capacity for complete aromatic delocalization across both rings [2] [7]. This stability arises from the uninterrupted π-electron circulation enabled by the N1-H bonding arrangement, which maintains the pyridine ring's aromaticity while preserving the pyrazole's electronic structure. In contrast, the 2H-tautomer disrupts the pyridine's aromatic system, resulting in significantly reduced stability [1] [2].

The 5-hydroxy derivative of pyrazolo[3,4-b]pyridine introduces additional tautomeric complexity through lactam-lactim equilibrium. At physiological pH, the 5-oxo tautomer predominates, forming an intramolecular hydrogen bond with N4 that enhances planarity and influences molecular recognition. This tautomer exhibits a calculated dipole moment of 4.2 Debye, facilitating polar interactions with biological targets [4]. Crystallographic analyses confirm that hydroxy substitution at C5 stabilizes a nearly coplanar conformation (deviation < 5°), optimizing π-stacking interactions in protein binding pockets [1] [4].

Table 1: Tautomeric Properties of Pyrazolo[3,4-b]pyridine Systems

Tautomeric FormRelative Energy (kJ/mol)Aromaticity IndexPredominant Environment
1H-Pyrazolo[3,4-b]pyridine0 (reference)0.92All conditions
2H-Pyrazolo[3,4-b]pyridine+37.030.68Non-aromatic fused systems only
5-Hydroxy-1H-tautomer+2.10.89Solid state
5-Oxo-1H-tautomer-4.30.91Solution, protein-bound state

Substituent Effects on Bioactive Core Stability: N1 vs. C3/C5 Functionalization Trends

The pharmacological profile of pyrazolo[3,4-b]pyridines is profoundly influenced by substitution patterns, with distinct stability-activity relationships emerging at N1, C3, and C5 positions. Statistical analysis of >300,000 compounds reveals N1-methyl substitution (32.8%) as the most prevalent modification, followed by other alkyl groups (23%) and phenyl groups (15%), while unsubstituted variants constitute approximately 20% of known derivatives [2] [7]. This distribution reflects both synthetic accessibility and biological optimization: N1-alkylation prevents undesirable tautomerization while modulating lipophilicity (logP increases by +0.5 per methylene unit) [1].

C3 position tolerates limited modifications without disrupting core electronics, with methyl (46.77%) and hydrogen (30.83%) dominating the substitution landscape. Introduction of polar groups at C3 significantly alters electronic distribution: C3-amino derivatives exhibit a +0.35 pKa shift at N1 compared to methyl analogues, enhancing hydrogen bond donation capacity [2]. The C5 position—site of the 3-(propan-1-ol) chain in our target compound—demonstrates exceptional versatility. Alkoxy chains of optimal length (n=3-4 carbons) enhance solubility (cLogP reduction up to 1.2 units) while maintaining membrane permeability, as evidenced in the TBK1 inhibitor series where C5-propanol derivatives achieved IC50 values of 0.2 nM [6].

Table 2: Impact of Substituents on Bioactive Pyrazolo[3,4-b]pyridines

PositionCommon SubstituentsEffect on Core StabilityBiological ConsequenceExemplary Potency
N1Methyl (32.8%), Phenyl (15%)Prevents tautomerization; ΔG -5.2 kJ/molEnhanced target selectivity15y TBK1 IC50: 0.2 nM [6]
C3Methyl (46.77%), NH₂ (4.69%)Minor orbital distortion (5° twist)H-bond donation modulationKinase Kd: 8.0 pM [2]
C5Hydroxy, propanol, arylTautomeric control; ΔpKa 1.8Solubility-membrane balanceAnticancer GI50: 1.7 µM [1]
C6Halogens, small alkylMinimal electronic perturbationSteric complementarityAntiviral EC50: 0.3 µM [2]

Comparative Analysis of Pyrazolo[3,4-b]pyridine vs. Purine Scaffolds in Molecular Recognition

The isosteric relationship between pyrazolo[3,4-b]pyridines and purine bases underpins their biological relevance, particularly in kinase inhibition where they effectively mimic adenine binding. Structural superimposition reveals a 0.3Å RMSD deviation at key recognition points: N1/N7 nitrogen positions and C2/C6 hydrogen bond acceptors align within van der Waals contact distances [1] [6]. Despite this topological mimicry, electronic divergence creates distinctive interaction profiles. Purine systems exhibit bidentate hydrogen bonding through N9-H and N7, while pyrazolo[3,4-b]pyridines form asymmetric triple bonds via N1-H (donor), C3-carbonyl/amino (donor/acceptor), and N4 (acceptor) [2].

Dipole moment differentials significantly influence binding specificity: pyrazolo[3,4-b]pyridines exhibit a ~0.7-1.2 Debye reduction in dipole magnitude compared to adenine analogues, reducing desolvation penalties upon ATP-pocket binding [6]. This property was exploited in TBK1 inhibitor development, where the pyrazolo[3,4-b]pyridine core achieved 100-fold selectivity over structurally similar kinases recognizing adenine [6]. The scaffold's modularity enables strategic bioisosterism: C3-amino groups mimic adenine's 6-amino group (H-bond vector similarity: 0.92), while C6 halogens provide hydrophobic contacts inaccessible to purines [1] [2].

Table 3: Molecular Recognition Parameters: Pyrazolo[3,4-b]pyridines vs. Purines

Parameter1H-Pyrazolo[3,4-b]pyridineAdenine (Purine)Biological Advantage
H-bond Acceptor AtomsN4, C7 (fused ring)N1, N3, N7Enhanced kinase hinge binding
H-bond Donor AtomsN1-H, C3-NH₂N6-NH₂, N9-HComplementary donor profiles
Dipole Moment4.1-4.7 Debye4.8-5.9 DebyeReduced desolvation energy
π-Cloud Density6.2 e⁻/ų6.8 e⁻/ųImproved stacking selectivity
pKa (Ionizable N)3.8 (N1)4.2 (N1)Tunable electrostatic interactions
Tautomeric Options2 dominant forms4+ formsSimplified binding equilibria

Compounds Mentioned in Text

  • 3-(1H-Pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
  • 1H-Pyrazolo[3,4-b]pyridin-5-ol
  • Vericiguat (Cardiovascular drug)
  • Riociguat (Adempas®)
  • 15y (TBK1 inhibitor)
  • URMC-099 (TBK1 screening hit)
  • BX795 (Multi-kinase inhibitor)
  • MRT67307 (IKKε/TBK1 inhibitor)
  • GSK8612 (TBK1 probe)
  • BAY-985 (TBK1/IKKε inhibitor)

Properties

CAS Number

1346447-07-1

Product Name

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

IUPAC Name

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12)

InChI Key

KYOFTGPWORJBNR-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C=NN2)CCCO

Canonical SMILES

C1=C(C=NC2=C1C=NN2)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.